Tert-butyl 3-amino-4-methylpentanoate
Description
Tert-butyl 3-amino-4-methylpentanoate is a branched ester derivative containing both an amino group and a tert-butyl ester moiety. This compound is structurally characterized by a pentanoic acid backbone substituted with a methyl group at the 4-position and an amino group at the 3-position, with the carboxylic acid functionality protected as a tert-butyl ester. Such esters are widely employed in organic synthesis as intermediates for peptide coupling, chiral building blocks, or protecting groups due to their stability under basic and mildly acidic conditions .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-methylpentanoate |
InChI |
InChI=1S/C10H21NO2/c1-7(2)8(11)6-9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3 |
InChI Key |
VHVRAKSKDRWYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-methylpentanoate typically involves the esterification of 3-amino-4-methylpentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-amino-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-methylpentanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in further reactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The tert-butyl ester group confers steric bulk and stability, while the amino group introduces polarity and reactivity. Below is a comparative analysis with structurally related compounds:
*Calculated based on structural formula.
Key Observations :
- Solubility: The amino group in this compound increases polarity compared to non-amino analogs (e.g., methyl 3-methylsulfanylprop-2-ynoate), enhancing solubility in polar aprotic solvents like DMF or acetonitrile.
- Stability: Tert-butyl esters generally resist hydrolysis better than methyl or ethyl esters but are cleavable under strong acidic conditions (e.g., TFA) . The amino group may necessitate protection (e.g., Boc) to prevent undesired side reactions during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
